molecular formula C5H12ClNO B594416 (R)-2-Aminopent-4-en-1-ol hydrochloride CAS No. 926660-30-2

(R)-2-Aminopent-4-en-1-ol hydrochloride

Cat. No.: B594416
CAS No.: 926660-30-2
M. Wt: 137.607
InChI Key: DASOPXPTKUDWIK-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Aminopent-4-en-1-ol hydrochloride is a chemical compound with significant interest in various scientific fields. It is an organic molecule that contains both an amine and an alcohol functional group, making it versatile for numerous chemical reactions and applications. The compound is often used in research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Aminopent-4-en-1-ol hydrochloride typically involves the reaction of a suitable precursor with reagents that introduce the amine and alcohol functionalities. One common method includes the reduction of a corresponding nitrile or amide precursor using hydrogenation techniques. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a hydrogen source.

Industrial Production Methods: In an industrial setting, the production of ®-2-Aminopent-4-en-1-ol hydrochloride may involve large-scale hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization or distillation are employed to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions: ®-2-Aminopent-4-en-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced further to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) with a metal catalyst like Pd/C.

    Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products: The major products formed from these reactions include various amides, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-2-Aminopent-4-en-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-Aminopent-4-en-1-ol hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the alcohol group can participate in hydrogen bonding. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    (S)-2-Aminopent-4-en-1-ol hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-Aminopentanol: Lacks the double bond present in ®-2-Aminopent-4-en-1-ol hydrochloride.

    2-Amino-4-pentenoic acid: Contains a carboxylic acid group instead of an alcohol.

Uniqueness: ®-2-Aminopent-4-en-1-ol hydrochloride is unique due to its specific stereochemistry and the presence of both amine and alcohol functional groups. This combination allows for diverse reactivity and applications in various scientific fields.

Properties

IUPAC Name

(2R)-2-aminopent-4-en-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-2-3-5(6)4-7;/h2,5,7H,1,3-4,6H2;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASOPXPTKUDWIK-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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